molecular formula C7H8BrNO B6203526 (3-amino-5-bromophenyl)methanol CAS No. 954124-45-9

(3-amino-5-bromophenyl)methanol

Cat. No.: B6203526
CAS No.: 954124-45-9
M. Wt: 202
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-amino-5-bromophenyl)methanol: is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, where the phenyl ring is substituted with an amino group at the 3-position and a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Nitro Compounds: One common method for preparing (3-amino-5-bromophenyl)methanol involves the reduction of the corresponding nitro compound. For example, 3-nitro-5-bromobenzyl alcohol can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.

    Amination Reactions: Another method involves the direct amination of 5-bromobenzyl alcohol using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-amino-5-bromophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: NaOH, KOtBu, and other nucleophiles.

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Various reduced derivatives.

    Substitution: Substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3-amino-5-bromophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenols on biological systems.

Medicine:

    Drug Development: this compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (3-amino-5-bromophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    (2-amino-5-bromophenyl)methanol: Similar structure but with the amino group at the 2-position.

    (4-amino-5-bromophenyl)methanol: Similar structure but with the amino group at the 4-position.

    (3-amino-4-bromophenyl)methanol: Similar structure but with the bromine atom at the 4-position.

Uniqueness:

    Positional Isomerism: The unique positioning of the amino and bromine groups in (3-amino-5-bromophenyl)methanol gives it distinct chemical and biological properties compared to its isomers.

    Reactivity: The specific arrangement of functional groups affects the compound’s reactivity and interactions with other molecules, making it suitable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-amino-5-bromophenyl)methanol involves the conversion of 3-amino-5-bromobenzaldehyde to the desired product through a reduction reaction.", "Starting Materials": [ "3-amino-5-bromobenzaldehyde", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Dissolve 3-amino-5-bromobenzaldehyde in methanol", "Add a solution of sodium borohydride in water dropwise to the reaction mixture while stirring", "Heat the reaction mixture at reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Acidify the reaction mixture with hydrochloric acid", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain (3-amino-5-bromophenyl)methanol as a white solid" ] }

CAS No.

954124-45-9

Molecular Formula

C7H8BrNO

Molecular Weight

202

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.